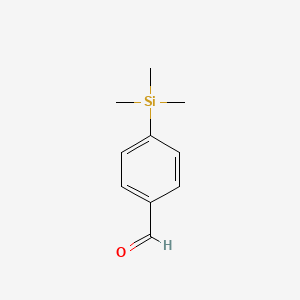

4-(Trimethylsilyl)benzaldehyde

Description

Historical Context and Early Research on Aryl-Substituted Benzaldehydes

The study of aryl-substituted benzaldehydes has a rich history rooted in the development of organic synthesis. Early research focused on understanding the reactivity of the aldehyde functional group and the influence of various substituents on the aromatic ring. The Dakin oxidation, for instance, is a classic reaction where ortho- or para-hydroxylated benzaldehydes react with hydrogen peroxide to form dihydroxybenzenes and carboxylates. beilstein-journals.org Over time, the focus expanded to include more complex substituents, leading to the development of novel synthetic methodologies.

The advent of transition metal-catalyzed cross-coupling reactions revolutionized the synthesis of aryl-substituted compounds. acs.org These methods allowed for the introduction of a wide range of functional groups onto the benzaldehyde (B42025) scaffold with high efficiency and selectivity. researchgate.net For example, palladium-catalyzed reactions have been extensively used for the formylation of aryl halides to produce substituted benzaldehydes. researchgate.net More recent advancements have even enabled the direct C-H arylation of heteroarenes using benzaldehydes as the aryl source, offering a more sustainable approach. rsc.orgwiley.com These foundational studies paved the way for the synthesis and investigation of more complex molecules like 4-(trimethylsilyl)benzaldehyde.

Significance of Organosilicon Compounds in Organic Synthesis

Organosilicon compounds, which contain carbon-silicon bonds, have become indispensable tools in modern organic synthesis. numberanalytics.comresearchgate.netbohrium.comrsc.org Their unique properties, such as thermal stability and high solubility in organic solvents, make them versatile reagents and intermediates. rsc.org The silicon atom's ability to form stable bonds with carbon, oxygen, and other elements is a key feature of their utility. numberanalytics.com

One of the most significant applications of organosilicon compounds is their use as protecting groups for various functional groups, particularly alcohols. numberanalytics.comshinetsusilicone-global.com Silyl (B83357) ethers are widely used to temporarily mask the reactivity of hydroxyl groups during multi-step syntheses. rsc.org Furthermore, organosilicon compounds are crucial in a variety of carbon-carbon bond-forming reactions, including the Hiyama coupling. numberanalytics.com The field of organosilicon chemistry is rapidly expanding, with ongoing research exploring their potential as catalysts and in the development of advanced materials. researchgate.netbohrium.com

Overview of Silylated Aldehydes in Modern Chemistry

Silylated aldehydes represent a valuable class of compounds in contemporary organic chemistry, offering unique reactivity and synthetic utility. The presence of a silicon-containing group can influence the electronic properties and steric environment of the aldehyde, leading to novel applications. For instance, the trimethylsilyl (B98337) group can act as a protecting group, enhancing the stability of the molecule and allowing for selective reactions at other sites. cymitquimica.com

The cyanosilylation of aldehydes, a process that forms silylated cyanohydrins, is a key transformation that provides access to valuable synthetic intermediates like α-hydroxy carbonyl compounds and β-amino alcohols. acs.org Silylated aldehydes are also employed in the synthesis of complex molecules, including those with potential biological activity. smolecule.com The development of catalytic, asymmetric methods for reactions involving silylated nucleophiles and aldehydes has further expanded their importance, enabling the synthesis of chiral molecules with high enantioselectivity. nih.gov Research in this area continues to uncover new ways to utilize the unique properties of silylated aldehydes in the construction of intricate molecular architectures. researchgate.netacs.org

Distinguishing Features of this compound (CAS 2199-32-8)

This compound is an organosilicon compound characterized by a trimethylsilyl group at the para position of the benzaldehyde ring. cymitquimica.com This substitution imparts specific properties to the molecule. It typically appears as a colorless to pale yellow liquid with a distinct aromatic odor. cymitquimica.com The non-polar nature of the trimethylsilyl group increases its solubility in organic solvents while reducing its solubility in water. cymitquimica.com

This compound is a valuable intermediate in organic synthesis. cymitquimica.com The trimethylsilyl group can serve as a protecting group or influence the reactivity of the aldehyde. cymitquimica.com It can be used as a precursor for the synthesis of other molecules, such as amines. biosynth.com

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 2199-32-8 cymitquimica.combiosynth.comsigmaaldrich.comnih.govcymitquimica.com |

| Molecular Formula | C₁₀H₁₄OSi cymitquimica.combiosynth.comnih.gov |

| Molecular Weight | 178.3 g/mol biosynth.comcymitquimica.com |

| Appearance | Colorless to pale yellow liquid cymitquimica.com |

| Boiling Point | 242.3 °C biosynth.com |

| Density | 0.996 g/cm³ biosynth.com |

| Flash Point | 100.3 °C biosynth.com |

Distinguishing Features of 4-((Trimethylsilyl)ethynyl)benzaldehyde (CAS 77123-57-0)

4-((Trimethylsilyl)ethynyl)benzaldehyde is another important organosilicon compound that features a trimethylsilyl group connected to a benzaldehyde moiety through an ethynyl (B1212043) linker. chemicalbook.comlookchem.com This structural feature makes it a versatile building block in organic synthesis, particularly in the construction of more complex molecules. smolecule.com

It is a useful reactant for the synthesis of acetylene-substituted naphthalene (B1677914) diimides and can be used in the preparation of porphyrin-based structures. chemicalbook.comsigmaaldrich.com The presence of the aldehyde, ethynyl, and trimethylsilyl groups allows for a variety of chemical transformations, including oxidation, reduction, and coupling reactions. smolecule.com Synthesis of this compound is often achieved through Sonogashira coupling between a halogenated benzaldehyde and trimethylsilylacetylene (B32187). chemicalbook.comsmolecule.com It is also utilized in the fields of materials science and pharmaceuticals. lookchem.comfishersci.com

Physicochemical Properties of 4-((Trimethylsilyl)ethynyl)benzaldehyde

| Property | Value |

|---|---|

| CAS Number | 77123-57-0 chemicalbook.comlookchem.comsigmaaldrich.comoakwoodchemical.com |

| Molecular Formula | C₁₂H₁₄OSi chemicalbook.comlookchem.com |

| Molecular Weight | 202.32 g/mol chemicalbook.comlookchem.comsigmaaldrich.com |

| Melting Point | 66-70 °C chemicalbook.comlookchem.comsigmaaldrich.comchemicalbook.com |

| Boiling Point | 262.1 °C chemicalbook.comlookchem.com |

| Flash Point | 112.3 °C lookchem.com |

| Appearance | Not explicitly stated, but solid at room temperature based on melting point. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-trimethylsilylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14OSi/c1-12(2,3)10-6-4-9(8-11)5-7-10/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPCNVZGALJUWSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40348458 | |

| Record name | 4-(trimethylsilyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2199-32-8 | |

| Record name | 4-(trimethylsilyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Trimethylsilyl Benzaldehyde and Its Analogues

Direct Synthetic Routes

Direct synthetic approaches to 4-(trimethylsilyl)benzaldehyde focus on the modification of a pre-existing trimethylsilyl-substituted benzene (B151609) ring to introduce the aldehyde functionality. These methods include reduction of nitriles, acylation reactions, metalation followed by formylation, and oxidation of corresponding alcohols.

Reduction of 4-(Trimethylsilyl)benzonitrile to this compound

A prominent route to this compound involves the reduction of 4-(trimethylsilyl)benzonitrile. This transformation from a nitrile to an aldehyde can be achieved using various reducing agents. A common method employs diisobutylaluminium hydride (DIBAL-H), which is a selective reducing agent capable of converting nitriles to aldehydes without over-reduction to the corresponding amine. The reaction is typically carried out in an anhydrous aprotic solvent, such as toluene (B28343) or tetrahydrofuran (B95107), at low temperatures to control the reactivity of the organoaluminium reagent.

The general reaction scheme is as follows:

4-(Trimethylsilyl)benzonitrile + DIBAL-H → this compound

This method is favored for its high yield and selectivity, making it a reliable choice for the synthesis of this particular aldehyde.

Friedel-Crafts Acylation Approaches to Trimethylsilyl (B98337) Benzaldehydes

The Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring. thieme.comkhanacademy.org This electrophilic aromatic substitution reaction can be adapted to synthesize precursors to trimethylsilyl benzaldehydes. thieme.com The reaction typically involves treating trimethylsilylbenzene with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). thieme.comkhanacademy.org

The reaction proceeds via the formation of an acylium ion, which then attacks the electron-rich trimethylsilyl-substituted benzene ring. The trimethylsilyl group is a para-directing group, leading to the preferential formation of the 4-substituted product. However, Friedel-Crafts reactions can be limited by the potential for polyacylation and the requirement of stoichiometric amounts of the Lewis acid catalyst. thieme.comlibretexts.orglibretexts.orglumenlearning.com

| Reactants | Catalyst | Product |

| Trimethylsilylbenzene, Acyl Halide | AlCl₃ | 4-Acyltrimethylsilylbenzene |

The resulting ketone can then be converted to the aldehyde through subsequent chemical transformations.

Metalation and Formylation Strategies for Aryl Aldehydes

A versatile strategy for the synthesis of aryl aldehydes, including this compound, involves the metalation of an aryl ring followed by formylation. thieme-connect.de This approach typically begins with the deprotonation of trimethylsilylbenzene using a strong organolithium base, such as n-butyllithium, to generate a highly reactive aryllithium intermediate. The trimethylsilyl group can help direct the lithiation to the para position.

This aryllithium species is then quenched with a formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde group. thieme-connect.de Subsequent acidic workup yields the desired this compound. This method offers a high degree of regioselectivity and is compatible with a range of functional groups. thieme-connect.de

| Starting Material | Reagents | Intermediate | Product |

| Trimethylsilylbenzene | 1. n-BuLi 2. DMF | 4-(Trimethylsilyl)phenyllithium | This compound |

Oxidative Cleavage of Corresponding Alcohols to Aldehydes

The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. In the context of this compound, this involves the oxidation of (4-(trimethylsilyl)phenyl)methanol. cymitquimica.comchemicalbook.com A variety of oxidizing agents can be employed for this purpose, with common choices including pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), and Swern oxidation conditions (oxalyl chloride, dimethyl sulfoxide, and a hindered base).

These reagents are known for their ability to selectively oxidize primary alcohols to aldehydes without further oxidation to carboxylic acids. The reaction is typically carried out in an appropriate organic solvent, such as dichloromethane, and at controlled temperatures to ensure optimal yield and purity of the final product.

Synthesis of 4-((Trimethylsilyl)ethynyl)benzaldehyde

The synthesis of the analogue, 4-((trimethylsilyl)ethynyl)benzaldehyde, introduces an ethynyl (B1212043) linker between the trimethylsilyl group and the benzaldehyde (B42025) moiety. This is often achieved through powerful cross-coupling reactions.

Sonogashira Coupling Reactions

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. rsc.org This reaction is a highly efficient method for the formation of carbon-carbon bonds and is widely used in the synthesis of 4-((trimethylsilyl)ethynyl)benzaldehyde. sigmaaldrich.cnsigmaaldrich.comcenmed.com

In a typical procedure, 4-bromobenzaldehyde (B125591) is coupled with ethynyltrimethylsilane in the presence of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride, a copper(I) co-catalyst like copper(I) iodide, and a base, commonly an amine such as triethylamine (B128534). sigmaaldrich.cnsigmaaldrich.comcenmed.com The reaction is generally performed under an inert atmosphere to prevent the degradation of the catalyst.

This methodology is valued for its mild reaction conditions and tolerance of a wide range of functional groups, making it a robust and versatile route to 4-((trimethylsilyl)ethynyl)benzaldehyde and other related compounds. sigmaaldrich.cnsigmaaldrich.comcenmed.comgelest.comorganic-chemistry.orgnih.gov

| Aryl Halide | Alkyne | Catalysts | Base | Product |

| 4-Bromobenzaldehyde | Ethynyltrimethylsilane | Pd(PPh₃)₂Cl₂, CuI | Triethylamine | 4-((Trimethylsilyl)ethynyl)benzaldehyde |

Vilsmeier-Haack Reaction for Introducing Aldehyde Functionality.nrochemistry.comorganic-chemistry.orgwikipedia.org

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds. organic-chemistry.orgwikipedia.org This reaction can be employed to introduce an aldehyde group onto a trimethylsilyl-substituted benzene ring to yield this compound. The reaction utilizes a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). nrochemistry.com

The general mechanism involves the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion), which then attacks the electron-rich aromatic ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the corresponding aldehyde. nrochemistry.com For the synthesis of this compound, the starting material would be trimethylsilylbenzene. The trimethylsilyl group is a para-directing group, leading to the desired substitution at the 4-position.

The reaction is generally carried out at temperatures ranging from room temperature to 80°C. ijpcbs.com Solvents such as chloroform, methylene (B1212753) chloride, or an excess of the amide can be used. ijpcbs.com

Direct Ethynylation of Benzaldehyde Derivatives with Trimethylsilylacetylene (B32187).nih.gov

While closely related to the Sonogashira coupling, direct ethynylation methods aim to couple trimethylsilylacetylene with benzaldehyde derivatives that may not be pre-functionalized with a halogen. Research in this area explores the direct C-H activation of the aromatic ring. nih.gov These methods are of significant interest as they offer a more atom-economical approach by avoiding the introduction and subsequent removal of a halogen atom. The direct ethynylation of tautomerizable heterocycles with trimethylsilylacetylene under Sonogashira-like conditions has been reported, suggesting the potential for similar direct C-H functionalization of certain activated benzaldehyde derivatives. nih.gov

Green Chemistry Approaches in the Synthesis of Silylated Aldehydes

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. Green chemistry principles, such as the use of safer solvents, energy efficiency, and atom economy, are being increasingly applied to the synthesis of silylated aldehydes.

Mechanochemical Routes for Aldehyde Conversions.nih.gov

Mechanochemistry, which involves chemical reactions induced by mechanical energy (e.g., grinding or milling), offers a solvent-free alternative to traditional solution-phase synthesis. nih.gov A mechanochemical approach to the Vilsmeier-Haack reaction has been demonstrated. iaamonline.org This solvent-free method involves grinding the organic substrate with the Vilsmeier reagent in a mortar and pestle. iaamonline.org The reaction proceeds due to the heat generated from the mechanical energy, and it is completed in a much shorter time frame (25-30 minutes) compared to conventional methods. iaamonline.org This approach is considered a green synthetic route as it eliminates the need for solvents and saves time. iaamonline.org

Table 2: Comparison of Solution-Phase and Mechanochemical Vilsmeier-Haack Reaction

| Feature | Solution-Phase | Mechanochemical |

| Solvent | Required (e.g., DMF, Chloroform) | Solvent-free |

| Reaction Time | Several hours | 25-30 minutes |

| Energy Input | Heating | Grinding |

| Environmental Impact | Higher (solvent waste) | Lower |

Organocatalytic Methods for Aldehyde Synthesis

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in green chemistry. These catalysts are often metal-free, less toxic, and more stable than their organometallic counterparts.

One innovative organocatalytic approach involves the use of carbon dioxide (CO₂) as a C1 source for the synthesis of aldehydes. rsc.org In a solvent-free process catalyzed by tetrabutylammonium (B224687) acetate (B1210297) (TBAA), CO₂ can be hydrosilylated to form silyl (B83357) formates. rsc.org These intermediates can then be converted into aldehydes. This method represents a green pathway for aldehyde synthesis by utilizing a renewable and abundant C1 source. While not a direct synthesis of this compound, this methodology showcases the potential of organocatalysis in the broader context of silylated aldehyde synthesis, aligning with the principles of green chemistry.

Solvent-Free and Mild Reaction Conditions in Silylated Aldehyde Synthesis

The development of synthetic methodologies for silylated aldehydes, such as this compound, has increasingly focused on environmentally benign approaches. These methods aim to minimize or eliminate the use of hazardous solvents and reagents, and to reduce energy consumption by employing mild reaction conditions. This section explores contemporary research findings in the area of solvent-free and mild condition synthesis applicable to silylated aldehydes.

The pursuit of greener chemical processes has led to the exploration of various innovative techniques, including mechanochemistry, reactions in aqueous media, and the use of solid-supported reagents. These approaches not only offer environmental benefits but can also lead to improved yields, selectivity, and simplified purification procedures.

Mechanochemical Synthesis

Mechanochemistry, which involves chemical reactions induced by mechanical energy (e.g., grinding or milling), presents a powerful solvent-free approach. While direct mechanochemical silylation of benzaldehydes is an emerging area, related solvent-free reactions of aromatic aldehydes have been investigated. For instance, the pinacol (B44631) coupling and reduction of aromatic aldehydes can be achieved in the absence of solvents using high-speed vibration milling. researchgate.net These studies demonstrate the feasibility of conducting reactions with aromatic aldehydes in a solvent-free manner, paving the way for the development of mechanochemical silylation methods.

Aqueous Reaction Media

Paradoxically, water can serve as a green solvent for reactions that traditionally require anhydrous organic solvents. Research has shown that metal-free catalytic enantioselective silylation of aromatic aldehydes can be performed in water. rhhz.net This approach is significant as it avoids flammable and toxic organic solvents and can enhance reaction rates. Although not strictly solvent-free, the use of water as a reaction medium is a key aspect of green chemistry and represents a mild and environmentally friendly alternative for the synthesis of silylated compounds. The reaction of various benzaldehyde derivatives has been studied, showing that while substitution can affect reaction rates, adjustments in temperature can lead to smooth conversions. rhhz.net

Solid-Supported Reagents

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a valuable tool for accelerating organic reactions, often under solvent-free or minimal solvent conditions and at milder temperatures than conventional heating. rasayanjournal.co.in Microwave-assisted synthesis has been successfully applied to various reactions involving benzaldehyde derivatives, such as the Claisen-Schmidt reaction, leading to dramatic reductions in reaction times and excellent yields. nih.gov This technology holds promise for the development of efficient and mild protocols for the silylation of aromatic aldehydes.

Catalytic C-H Bond Silylation

Direct C-H bond silylation of aromatic compounds is a highly atom-economical and efficient method for preparing silylated aromatics. Recent advancements have demonstrated the possibility of catalytic C-H silylation of aromatic heterocycles under mild, metal-free conditions, using potassium tert-butoxide as a catalyst. nih.gov This approach generates only hydrogen gas as a byproduct. While the primary focus has been on heterocycles, the extension of such methodologies to benzaldehyde derivatives could provide a direct and environmentally friendly route to compounds like this compound.

The following table summarizes the key features of these emerging methodologies:

| Methodology | Key Features | Applicability to Silylated Aldehyde Synthesis |

| Mechanochemistry | Solvent-free, reduced waste, potential for novel reactivity. researchgate.net | A promising but still developing area for direct silylation of benzaldehydes. |

| Aqueous Media | Use of a non-toxic, non-flammable, and readily available solvent; potential for enhanced reactivity. rhhz.net | Demonstrated for the catalytic silylation of various aromatic aldehydes under mild conditions. rhhz.net |

| Solid-Supported Reagents | Simplified purification, potential for reagent recycling, reactions can be driven to completion using excess reagent. sopachem.comdurham.ac.ukprinceton.edu | Applicable for precursor synthesis and purification steps in the overall synthesis of silylated aldehydes. |

| Microwave-Assisted Synthesis | Rapid reaction times, often milder conditions, potential for solvent-free reactions. rasayanjournal.co.innih.gov | A promising technique for developing efficient silylation protocols for aromatic aldehydes. |

| Catalytic C-H Silylation | High atom economy, direct functionalization, avoids pre-functionalized starting materials. nih.gov | A potential future direction for the direct and green synthesis of this compound. |

Detailed research into the direct application of these solvent-free and mild condition methodologies for the synthesis of this compound is ongoing. The principles established in related transformations of aromatic aldehydes provide a strong foundation for the future development of highly efficient and sustainable synthetic routes to this important chemical compound.

Reactivity and Reaction Mechanisms of 4 Trimethylsilyl Benzaldehyde and Its Derivatives

Reactions of the Aldehyde Moiety

The aldehyde group (-CHO) in 4-(trimethylsilyl)benzaldehyde is a versatile functional group that can undergo a variety of transformations, including oxidation, reduction, and nucleophilic addition.

The aldehyde group of this compound can be readily oxidized to a carboxylic acid group (-COOH), yielding 4-(trimethylsilyl)benzoic acid. This transformation is a common and fundamental reaction in organic synthesis. Various oxidizing agents can accomplish this conversion, ranging from strong oxidants like potassium permanganate (B83412) (KMnO4) to milder, more selective reagents.

The general mechanism for the oxidation of aldehydes to carboxylic acids often involves the hydration of the aldehyde to form a geminal diol, which is then oxidized. For instance, when using permanganate in a phase transfer catalyzed reaction, the permanganate ion is transferred from the aqueous phase to the organic phase to react with the aldehyde. alfa-chemistry.com Another efficient method involves the use of diphenyl diselenide as a catalyst with aqueous hydrogen peroxide, which proceeds through the formation of seleninic and perseleninic acids as the active oxidizing species. mdpi.com

The choice of oxidant and reaction conditions is crucial to ensure high yields and to avoid potential side reactions, such as the cleavage of the trimethylsilyl (B98337) group under harsh acidic or basic conditions.

Table 1: Representative Oxidizing Agents for the Conversion of Benzaldehydes to Benzoic Acids

| Oxidizing Agent(s) | Solvent(s) | General Conditions | Product | Ref. |

| Potassium Permanganate (KMnO4) | Toluene (B28343), Ethyl Acetate (B1210297) | Phase Transfer Catalyst, 50°C | Benzoic Acid | alfa-chemistry.com |

| Diphenyl Diselenide / H2O2 | Water | Room Temperature | Benzoic Acid | mdpi.com |

| Oxone / 2-Iodoxy-5-Methylbenzenesulfonic Acid | Acetonitrile/Water | Room Temperature | 4-Bromobenzoic Acid | orgsyn.org |

This table presents examples of oxidizing systems used for substituted benzaldehydes, which are expected to be applicable to this compound.

The carbonyl group of this compound can be reduced to form either a primary alcohol, 4-(trimethylsilyl)benzyl alcohol, or completely reduced to a methyl group, forming 4-(trimethylsilyl)toluene.

Reduction to Alcohols:

The reduction of aldehydes to primary alcohols is typically achieved using hydride reducing agents. Sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) are the most common reagents for this purpose. libretexts.orgmasterorganicchemistry.com NaBH4 is a milder reagent and is often used in protic solvents like methanol (B129727) or ethanol. researchgate.net LiAlH4 is a much stronger reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. masterorganicchemistry.comchemistrysteps.com

The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon. This initial addition results in the formation of an alkoxide intermediate. In a subsequent step, the alkoxide is protonated by the solvent or during the workup to yield the primary alcohol. youtube.com

Table 2: Common Hydride Reagents for the Reduction of Aldehydes to Primary Alcohols

| Reducing Agent | Solvent(s) | Key Features | Product from Aldehyde | Ref. |

| Sodium Borohydride (NaBH4) | Methanol, Ethanol | Mild, selective for aldehydes and ketones | Primary Alcohol | masterorganicchemistry.com |

| Lithium Aluminum Hydride (LiAlH4) | Diethyl Ether, THF | Strong, reduces most carbonyl functional groups | Primary Alcohol | masterorganicchemistry.com |

This table provides information on common reducing agents for aldehydes; their reactivity with this compound is expected to be analogous.

Reduction to Alkenes (or Alkanes):

The complete reduction of the aldehyde group to a methyl group (an alkane) can be accomplished through methods like the Wolff-Kishner reduction. quora.com This reaction is performed under strongly basic conditions and is suitable for substrates that are stable to base. wikipedia.org The reaction involves the initial formation of a hydrazone by reacting the aldehyde with hydrazine (B178648) (NH2NH2). Subsequent treatment with a strong base, such as potassium hydroxide, at high temperatures leads to the formation of a carbanion and the evolution of nitrogen gas. pharmaguideline.comorganicchemistrytutor.com Protonation of the carbanion by the solvent (typically a high-boiling alcohol like diethylene glycol) yields the final alkane product. pharmaguideline.com For this compound, this reaction would yield 4-(trimethylsilyl)toluene.

The polarized carbon-oxygen double bond of the aldehyde group makes the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. One of the synthetically important nucleophilic addition reactions is cyanosilylation.

The addition of trimethylsilyl cyanide (TMSCN) to aldehydes, known as cyanosilylation, is a key method for the synthesis of cyanohydrin trimethylsilyl ethers. These products are valuable intermediates in the synthesis of α-hydroxy acids and β-amino alcohols. acs.org The reaction involves the nucleophilic attack of the cyanide ion (or a cyanide equivalent) on the carbonyl carbon, with the trimethylsilyl group from TMSCN subsequently capping the oxygen atom of the resulting alkoxide.

This reaction is often catalyzed by either Lewis acids or Lewis bases.

Lewis bases can catalyze the cyanosilylation of aldehydes by activating the trimethylsilyl cyanide. acs.org The Lewis base, such as a tertiary amine, a phosphine, or certain anionic species, interacts with the silicon atom of TMSCN. This interaction increases the nucleophilicity of the cyanide group, facilitating its attack on the aldehyde's carbonyl carbon. organic-chemistry.org

A proposed mechanism involves the formation of a hypervalent silicon intermediate or the generation of a small amount of a more nucleophilic cyanide species (e.g., a cyanide anion) in the reaction mixture. This activated cyanide then adds to the aldehyde. A variety of Lewis bases, including organic catalysts like N-heterocyclic carbenes and phosphorus ylides, have been shown to be effective for this transformation. acs.orgorganic-chemistry.org

The development of chiral catalysts allows for the enantioselective cyanosilylation of aldehydes, leading to the synthesis of optically active cyanohydrins. This is a significant area of research as these chiral products are important building blocks in medicinal chemistry.

Asymmetric synthesis can be achieved using chiral Lewis acid or Lewis base catalysts. Chiral Lewis acid-Lewis base bifunctional catalysts have proven to be particularly effective. nih.gov In these systems, the Lewis acidic site (often a metal center) coordinates to and activates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic. Simultaneously, the Lewis basic site on the catalyst activates the trimethylsilyl cyanide. nih.gov This dual activation within a chiral environment directs the cyanide nucleophile to attack one face of the aldehyde preferentially, resulting in a high enantiomeric excess of one of the cyanohydrin enantiomers.

Various chiral metal complexes, such as those involving titanium, samarium, and vanadium, have been successfully employed as catalysts in the asymmetric cyanosilylation of benzaldehydes, achieving high yields and enantioselectivities. datapdf.comacs.org The specific catalyst and reaction conditions determine the stereochemical outcome of the reaction.

Table 3: Examples of Catalytic Systems for Asymmetric Cyanosilylation of Aldehydes

| Catalyst Type | Chiral Ligand/Catalyst Example | Aldehyde Substrate | Enantiomeric Excess (ee) | Ref. |

| Chiral Lewis Acid | Samarium(III) Chloride with Chiral Bis-phosphoramidate | Benzaldehyde (B42025) | up to 72% | datapdf.com |

| Chiral Lewis Acid | (Salen)Vanadium Complex | Benzaldehyde | up to 96% | acs.org |

| Bifunctional Catalyst | Chiral (Salen)Titanium Complex | Benzaldehyde | up to 90% | organic-chemistry.org |

| Bifunctional Catalyst | Chiral Co3Ln2 Metal Clusters | Various Benzaldehydes | up to 78% | nih.gov |

This table illustrates the effectiveness of various chiral catalysts for the asymmetric cyanosilylation of benzaldehyde and related compounds, which serves as a model for the expected reactivity of this compound.

Nucleophilic Additions to the Carbonyl Group

Aldol (B89426) Condensation Reactions

The Mukaiyama aldol reaction is a Lewis acid-catalyzed aldol addition of a silyl (B83357) enol ether to a carbonyl compound, such as an aldehyde. wikipedia.orgtcichemicals.com A significant advancement in this methodology is the development of one-pot procedures that generate the required silyl enol ether in situ. This approach circumvents the need to pre-form and isolate the often-sensitive enol silane (B1218182) nucleophile. richmond.edu

In this context, this compound serves as the electrophile. The reaction is typically mediated by trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), which acts as both a catalyst and a silylating agent. richmond.eduenamine.net TMSOTf first activates the ketone (e.g., acetophenone), promoting its conversion to a silyl enol ether. This in situ generated nucleophile then attacks the carbonyl carbon of this compound, which is also activated by the Lewis acidic TMSOTf. organic-chemistry.org A subsequent workup yields the β-hydroxy ketone product. The stoichiometry of the TMSOTf can influence whether the reaction stops at the aldol addition or proceeds to dehydration. richmond.edu

Reaction Scheme:

Step 1 (in situ Enol Silane Formation): A ketone reacts with TMSOTf to form a silyl enol ether.

Step 2 (Aldol Addition): The silyl enol ether nucleophilically attacks the TMSOTf-activated this compound.

Step 3 (Hydrolysis): Aqueous workup removes the silyl groups to afford the final β-hydroxy carbonyl compound.

| Electrophile | Nucleophile Precursor | Mediator | Product (after workup) |

| This compound | Ketone (e.g., Acetophenone) | Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | β-Hydroxy ketone |

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) also facilitates the aldol-type addition of silylated nitriles to aldehydes. richmond.edu When (trimethylsilyl)acetonitrile (B92778) is combined with this compound in the presence of TMSOTf, a nitrile aldol addition occurs. richmond.edu

The proposed mechanism begins with the activation of the aldehyde's carbonyl group by TMSOTf. richmond.edu Concurrently, (trimethylsilyl)acetonitrile is thought to isomerize to a more nucleophilic silyl ketene (B1206846) imine under the catalytic influence of TMSOTf. acs.org This silyl ketene imine then acts as the carbon nucleophile, attacking the activated aldehyde. A series of protonation and desilylation steps during workup yields the β-hydroxynitrile product. richmond.edu This reaction provides an efficient route to functionalized nitriles.

| Aldehyde | Nitrile | Mediator | Product (after workup) |

| This compound | (Trimethylsilyl)acetonitrile | Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | 3-Hydroxy-3-(4-(trimethylsilyl)phenyl)propanenitrile |

Benzoin (B196080) Condensation

The benzoin condensation is a classic dimerization reaction of two aromatic aldehydes to form an α-hydroxyketone, also known as an acyloin. wikipedia.org The reaction is typically catalyzed by a nucleophile, most commonly a cyanide ion or an N-heterocyclic carbene (NHC). organic-chemistry.orglscollege.ac.in

In this reaction, two molecules of this compound would condense in the presence of a catalyst. The mechanism involves the nucleophilic attack of the catalyst (e.g., cyanide) on the carbonyl carbon of one aldehyde molecule. wikipedia.org This is followed by a proton transfer and rearrangement, which results in a reversal of polarity (umpolung) at the original carbonyl carbon, rendering it nucleophilic. This nucleophilic intermediate then attacks a second molecule of this compound. Subsequent elimination of the catalyst yields the final product, a silylated benzoin derivative. organic-chemistry.org

| Reactant (2 equivalents) | Catalyst | Product |

| This compound | Sodium Cyanide (NaCN) or N-Heterocyclic Carbene (NHC) | 2-Hydroxy-1,2-bis(4-(trimethylsilyl)phenyl)ethan-1-one |

Perkin Reaction

The Perkin reaction is used to synthesize α,β-unsaturated aromatic acids from aromatic aldehydes. wikipedia.org The reaction involves the aldol condensation of an aromatic aldehyde with an acid anhydride (B1165640), in the presence of the alkali salt of the corresponding carboxylic acid, which acts as a base catalyst. chemistrylearner.combyjus.com

To synthesize a silylated cinnamic acid derivative, this compound is heated with an acid anhydride (such as acetic anhydride) and its corresponding alkali salt (e.g., sodium acetate). scienceinfo.com The mechanism begins with the deprotonation of the anhydride by the base to form an enolate. byjus.com This enolate then attacks the carbonyl carbon of this compound. The resulting alkoxide undergoes a series of steps involving intramolecular acylation and subsequent elimination of a carboxylate group, followed by hydrolysis, to yield the α,β-unsaturated carboxylic acid product. scienceinfo.comjk-sci.com

| Aldehyde | Anhydride | Base Catalyst | Product (after hydrolysis) |

| This compound | Acetic Anhydride | Sodium Acetate | 3-(4-(Trimethylsilyl)phenyl)acrylic acid |

Reactions with Acetophenone

The reaction between an aromatic aldehyde that lacks α-hydrogens, such as this compound, and a ketone with α-hydrogens, like acetophenone, is a base-catalyzed crossed-aldol condensation known as the Claisen-Schmidt condensation. testbook.comuomustansiriyah.edu.iq This reaction is a straightforward method for preparing chalcones (benzalacetophenones). weebly.com

In the presence of a base (e.g., sodium hydroxide), an enolate is formed by the deprotonation of the α-carbon of acetophenone. testbook.com This enolate ion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The resulting β-hydroxy ketone intermediate readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to produce the highly conjugated and stable α,β-unsaturated ketone, a silylated chalcone. weebly.com This dehydration step is a strong driving force for the reaction. uomustansiriyah.edu.iq

| Aldehyde | Ketone | Base Catalyst | Product |

| This compound | Acetophenone | Sodium Hydroxide (NaOH) | (E)-1-Phenyl-3-(4-(trimethylsilyl)phenyl)prop-2-en-1-one |

Reactions Involving the Trimethylsilyl Group

The trimethylsilyl (TMS) group on the aromatic ring of this compound can be cleaved through protodesilylation reactions to yield benzaldehyde. This transformation is a key step when the TMS group is used as a protecting or directing group. Various reagents and conditions can achieve this, often with high efficiency and compatibility with other functional groups. organic-chemistry.org

Common methods for the desilylation of aryl silanes include treatment with:

Fluoride (B91410) ions: Reagents like tetrabutylammonium (B224687) fluoride (TBAF) are highly effective for cleaving the strong silicon-carbon bond due to the even stronger silicon-fluorine bond that is formed.

Acids: Strong acids such as trifluoroacetic acid (TFA) or mineral acids can promote the cleavage of the aryl-Si bond.

Bases: Under certain conditions, bases can also effect desilylation. For instance, low loadings of potassium trimethylsilanolate (KOTMS) have been shown to catalyze the cleavage of various C-Si bonds under mild conditions. organic-chemistry.org

The Peterson olefination is a powerful method for the synthesis of alkenes from α-silyl carbanions and carbonyl compounds, such as aldehydes or ketones. researchgate.netchemistnotes.comnrochemistry.com In this context, this compound serves as the electrophilic carbonyl component.

The reaction begins with the addition of an α-silyl carbanion (generated by deprotonation of an alkylsilane) to the carbonyl group of this compound. chemistnotes.comorganic-chemistry.org This addition forms a β-hydroxysilane intermediate. organicchemistrydata.org This intermediate can often be isolated, and its subsequent elimination to form the alkene can be controlled to yield either the (E) or (Z) isomer. nrochemistry.comorganic-chemistry.org

Acid-catalyzed elimination: Treatment of the β-hydroxysilane with acid results in an anti-elimination, yielding one stereoisomer of the alkene. nrochemistry.comorganic-chemistry.org

Base-catalyzed elimination: Treatment with a base (e.g., NaH or KH) induces a syn-elimination through a cyclic four-membered oxasiletanide intermediate, leading to the opposite alkene stereoisomer. nrochemistry.comorganicchemistrydata.org

This stereochemical control is a significant advantage of the Peterson olefination over related reactions like the Wittig reaction. researchgate.netchemistnotes.com The reaction of an α-silyl carbanion with this compound would thus lead to the formation of a 4-(trimethylsilyl)styrene derivative.

Table 2: Stereochemical Outcome of Peterson Olefination

| Elimination Condition | Stereochemistry | Intermediate |

|---|---|---|

| Acidic (e.g., H₂SO₄) | anti-elimination | Carbocation |

Silyl migrations, particularly the Brook rearrangement, involve the intramolecular migration of a silicon group from a carbon atom to an oxygen atom. researchgate.netwikipedia.org This process is typically base-catalyzed and is driven by the formation of the thermodynamically stable silicon-oxygen bond. wikipedia.org The reverse reaction is known as a retro-Brook rearrangement. wikipedia.org

While direct silyl migration from the aromatic ring in this compound itself is not commonly reported, related phenomena in substituted benzaldehyde derivatives have been observed. For instance, a researchgate.netorganic-chemistry.org-silyl migration from an ortho-trimethylsilyl benzaldehyde has been described. researchgate.net In more general cases, if a nucleophile adds to the carbonyl group of this compound, creating an alkoxide, a subsequent rearrangement involving the silyl group could be envisioned under specific structural and electronic conditions, although this is not a typical reaction pathway for this specific molecule.

A domino silyl-Prins/aryl migration process has been reported where an aryl group migrates from a silicon atom to an adjacent carbon in a newly formed ring system, highlighting the possibility of complex rearrangements involving silicon. acs.org The fundamental principle of the Brook rearrangement involves an anionic mechanism where an alkoxide attacks the silicon center, forming a pentacoordinate siliconate intermediate, which then resolves by cleaving the Si-C bond to form a carbanion and a silyl ether. wikipedia.org

Reactions Involving the Ethynyl (B1212043) Group (Specific to 4-((Trimethylsilyl)ethynyl)benzaldehyde)

4-((Trimethylsilyl)ethynyl)benzaldehyde is a derivative where the reactivity can be directed at the aldehyde, the C-Si bond of the ethynyl group, or the carbon-carbon triple bond itself. sigmaaldrich.comsigmaaldrich.com The trimethylsilyl group often serves as a protecting group for the terminal alkyne, preventing unwanted side reactions of the acidic acetylenic proton. gelest.com

A primary reaction of this substrate is desilylation to unmask the terminal alkyne, 4-ethynylbenzaldehyde (B1303622). This is readily accomplished under mild basic conditions (e.g., K₂CO₃ in methanol) or with fluoride reagents like TBAF. gelest.comnih.gov The resulting terminal alkyne is a versatile building block for further transformations.

The ethynyl group itself is highly reactive:

Sonogashira Coupling: After desilylation, the resulting 4-ethynylbenzaldehyde can participate in palladium-copper catalyzed Sonogashira cross-coupling reactions with aryl or vinyl halides to form more complex conjugated systems. nih.govharvard.edu

Cycloaddition Reactions: The triple bond can undergo various cycloaddition reactions. For instance, in a [3+2] cycloaddition with azides (a "click" reaction), it can form 1,2,3-triazoles. nih.gov It can also participate as a dienophile or a diene component in Diels-Alder reactions under appropriate conditions.

Additions to the Triple Bond: The C≡C bond can undergo hydration, hydrohalogenation, or other addition reactions, often with regioselectivity influenced by the aromatic ring. The presence of the silyl group can also direct the regiochemistry of additions before its removal. gelest.com

In some cases, reactions can proceed without prior removal of the silyl group. For example, silyl-protected arylacetylenes have been used in acid-catalyzed reactions with other alkynyl benzaldehydes to synthesize substituted naphthalenes. nih.gov

Coupling Reactions (e.g., Sonogashira, further elaborations)

This compound and its derivatives are versatile substrates in various coupling reactions, most notably the Sonogashira reaction. This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, proving highly useful in the synthesis of complex molecules. wikipedia.org

In the context of silylated compounds, the trimethylsilyl (TMS) group often serves as a protecting group for a terminal alkyne. For instance, 4-[(Trimethylsilyl)ethynyl]benzaldehyde (B1303621) can be synthesized via a Sonogashira coupling reaction between 4-bromobenzaldehyde (B125591) and (trimethylsilyl)ethynyl. sigmaaldrich.com This compound can then be used in further synthetic steps. The TMS group is advantageous because it is more convenient to handle than acetylene (B1199291) gas and prevents further reactions at the other end of the alkyne. wikipedia.org If desired, the TMS group can be removed to yield a terminal alkyne. wikipedia.org

The Sonogashira reaction can be performed under mild conditions, including at room temperature and in aqueous media, which has broadened its application in the synthesis of pharmaceuticals, natural products, and organic materials. wikipedia.org Copper(I) is often used as a co-catalyst, although copper-free protocols have also been developed. gelest.comorganic-chemistry.org

Beyond its role as a protecting group, the trimethylsilyl group on the aromatic ring can influence the reactivity of the aldehyde in other coupling reactions. For example, in Stille cross-coupling reactions, which involve organotin compounds, silylated aryl halides can be effectively coupled. nih.gov The electronic effects of the TMS group can modulate the reactivity of the aryl halide partner in these palladium-catalyzed processes.

A summary of representative Sonogashira coupling reactions involving silylated benzaldehyde derivatives is presented below:

| Reactant 1 | Reactant 2 | Catalyst System | Product | Reference |

| 4-Bromobenzaldehyde | Ethynyltrimethylsilane | Palladium(II) acetate, Triphenylphosphine | 4-[(Trimethylsilyl)ethynyl]benzaldehyde | sigmaaldrich.com |

| 1-Bromo-4-iodobenzene | Trimethylsilylacetylene (B32187) | Palladium catalyst | bis(4-bromophenyl)acetylene | wikipedia.org |

Double Conjugate Addition Reactions

The concept of conjugate addition, also known as the Michael reaction, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orgchemeurope.com This reaction is a cornerstone for the formation of carbon-carbon bonds under mild conditions. wikipedia.org The nucleophile, termed a Michael donor, is typically an enolate or another stabilized carbanion, while the electrophile, or Michael acceptor, is an activated alkene such as an enone or enal. wikipedia.orgchemeurope.com

While this compound itself is not an α,β-unsaturated carbonyl and thus not a direct Michael acceptor, its derivatives can be readily prepared to participate in such reactions. For instance, an aldol condensation between this compound and a ketone can generate an α,β-unsaturated ketone, which can then act as a Michael acceptor.

The reaction mechanism proceeds via the deprotonation of the Michael donor by a base to form a nucleophilic carbanion. wikipedia.orgchemeurope.com This carbanion then attacks the β-carbon of the α,β-unsaturated system, leading to the formation of an enolate intermediate. Subsequent protonation of this intermediate yields the final 1,4-addition product. wikipedia.org

The trimethylsilyl group on the benzaldehyde moiety can influence the reactivity of the Michael acceptor through its electronic effects. While the precise impact would depend on the specific reaction conditions and the nature of the nucleophile, the silyl group's ability to stabilize adjacent positive charge could play a role in the transition state of the addition.

An illustrative example of a Michael-type reaction involving a derivative of benzaldehyde is the reaction between an α,β-unsaturated aldehyde and nitromethane, which can be catalyzed by organocatalysts to achieve high enantioselectivity. acs.org

| Michael Donor | Michael Acceptor (derived from benzaldehyde) | Product Type |

| Diethyl malonate | Chalcone derivative | 1,5-Dicarbonyl compound |

| Nitromethane | Cinnamaldehyde derivative | γ-Nitro aldehyde |

| Enamine | α,β-Unsaturated ester | 1,5-Ketoester |

Click Chemistry Applications (e.g., Triazole Formation)

"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts, making them ideal for applications in drug discovery, materials science, and bioconjugation. organic-chemistry.orginterchim.fr The premier example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which leads to the formation of a 1,4-disubstituted 1,2,3-triazole. organic-chemistry.orgtcichemicals.com

Derivatives of this compound are valuable precursors for click chemistry applications. For example, 4-azidobenzaldehyde (B116725) can be reacted with a terminal alkyne in the presence of a copper(I) catalyst to form a triazole-linked benzaldehyde derivative. Conversely, an alkyne-functionalized benzaldehyde, such as 4-ethynylbenzaldehyde (which can be prepared from 4-[(trimethylsilyl)ethynyl]benzaldehyde), can react with an organic azide. sigmaaldrich.com

The reaction is highly efficient and proceeds under mild conditions, often in aqueous solutions. tcichemicals.com The resulting triazole ring is chemically stable and can act as a rigid linker between two molecular fragments. tcichemicals.com

The general scheme for the CuAAC reaction is as follows:

R¹-N₃ + R²-C≡CH --(Cu(I) catalyst)--> 1,4-disubstituted 1,2,3-triazole

This methodology allows for the rapid construction of libraries of complex molecules from simple building blocks. tcichemicals.com The benzaldehyde functionality on the resulting triazole product can be further modified, for example, through reductive amination or condensation reactions, to attach it to other molecules of interest.

Aromatic Reactivity and Electrophilic Aromatic Substitution Patterns

Regioselectivity in Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. wikipedia.org The regioselectivity of these reactions on a substituted benzene (B151609) ring is governed by the electronic properties of the existing substituent. wikipedia.orgchemistrytalk.org Substituents are broadly classified as either ortho/para-directing or meta-directing. chemistrytalk.org

For this compound, two substituents are present on the benzene ring: the formyl group (-CHO) and the trimethylsilyl group (-Si(CH₃)₃). The formyl group is a deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects. wikipedia.org This means it directs incoming electrophiles to the positions meta to itself (C-3 and C-5).

The trimethylsilyl group, when directly attached to an aromatic ring, can exhibit a more complex influence. It has a tendency to direct incoming electrophiles to the position it occupies, the ipso position (C-4). govtpgcdatia.ac.in This is attributed to the stabilization of the cationic intermediate (the Wheland intermediate or sigma complex) by the silicon atom. govtpgcdatia.ac.in When an electrophile attacks the ipso carbon, the resulting positive charge at the adjacent carbon (beta to the silicon) is stabilized. govtpgcdatia.ac.in

Therefore, in an electrophilic aromatic substitution reaction on this compound, there is a competition between the meta-directing effect of the aldehyde and the ipso-directing effect of the silyl group. The outcome will depend on the specific electrophile and the reaction conditions. For many strong electrophiles, ipso-substitution at the silylated carbon is a significant pathway, leading to the replacement of the trimethylsilyl group. youtube.comstackexchange.com

| Position of Attack | Directing Group | Predicted Product |

| C-3, C-5 (meta) | Formyl (-CHO) | 3-E-4-(trimethylsilyl)benzaldehyde |

| C-4 (ipso) | Trimethylsilyl (-Si(CH₃)₃) | 4-E-benzaldehyde |

Influence of Trimethylsilyl Group on Aromatic Reactivity

When directly attached to a π-electron system like a benzene ring, the silyl group can act as an electron-withdrawing group through conjugation. u-tokyo.ac.jp This is sometimes referred to as "inverse hyperconjugation," involving the interaction of the aromatic π-orbitals with the σ* orbitals of the Si-C bonds. u-tokyo.ac.jp

In the context of electrophilic aromatic substitution, the trimethylsilyl group generally deactivates the ring compared to hydrogen, but it is a less deactivating group than strongly electron-withdrawing groups like nitro or carbonyl groups. rsc.org The key feature of the trimethylsilyl group in EAS is its powerful directing effect towards the ipso position. govtpgcdatia.ac.in The stability of the intermediate formed upon ipso attack often makes this the preferred reaction pathway, leading to protodesilylation (replacement by H+), nitration, halogenation, or acylation at the carbon atom that was bonded to the silicon. youtube.com

Mechanistic Studies and Computational Chemistry

Mechanistic studies, often augmented by computational chemistry, provide deep insights into the reaction pathways, transition states, and factors controlling selectivity in reactions involving this compound and its derivatives. dntb.gov.uarsc.org

For instance, Density Functional Theory (DFT) calculations have been extensively used to elucidate the mechanisms of organocatalyzed reactions, such as the proline-catalyzed aldol reaction between a ketone and benzaldehyde. nih.gov Similar computational approaches can be applied to understand the stereoselectivity and reactivity of reactions involving silylated benzaldehydes.

In the context of electrophilic aromatic substitution, computational studies can model the energies of the various possible Wheland intermediates (for ortho, meta, para, and ipso attack). rsc.org These calculations can quantify the stabilizing effect of the silicon atom on a β-carbocation in the ipso-attack intermediate, thereby explaining the observed regioselectivity. Molecular Electron Density Theory (MEDT) has been used to analyze the origin of regioselectivity in EAS reactions of deactivated benzenes, concluding that it arises from a combination of electron density polarization and steric interactions. rsc.org

The mechanism of the Sonogashira coupling has also been studied computationally, detailing the oxidative addition, transmetalation, and reductive elimination steps of the palladium catalytic cycle, as well as the role of the copper co-catalyst. organic-chemistry.org

For reactions at the aldehyde group, such as nucleophilic additions, computational models can investigate the transition state structures. For example, the reaction between benzaldehyde and 4-amino-4H-1,2,4-triazole to form a hemiaminal and then a Schiff base has been studied using DFT. nih.gov These studies identified the transition states for hydrogen transfer, internal rearrangement, and water elimination, and also explored the effects of substituents and solvation on the reaction mechanism. nih.govresearchgate.net

DFT Calculations on Reaction Pathways

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the reaction mechanisms of organic compounds at a molecular level. For derivatives of benzaldehyde, DFT calculations provide valuable insights into the energy profiles of reaction pathways, the structure of transition states, and the electronic properties of intermediates. researchgate.netcanterbury.ac.uknih.gov

In the context of this compound, DFT calculations can be employed to model various reactions, such as nucleophilic additions to the carbonyl group. These calculations typically involve mapping the potential energy surface of the reaction to identify the minimum energy pathway. For instance, in a reaction with a nucleophile, DFT can be used to calculate the activation energy required to form the tetrahedral intermediate. The influence of the trimethylsilyl group on the stability of this intermediate and the corresponding transition state can be quantified.

Researchers have utilized DFT to rationalize the regioselectivity and stereoselectivity observed in reactions of substituted benzaldehydes. researchgate.net The analysis of spin density distribution, distortion and interaction energies, and Mayer bond orders can further elucidate the nature of the bonding changes throughout the reaction. researchgate.net For example, in a study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole, DFT calculations at the B3LYP/6-31+G(d) level were used to identify three distinct transition states corresponding to hydrogen transfer, internal rearrangement, and water elimination. canterbury.ac.uknih.gov Similar computational approaches could be applied to understand the reaction pathways of this compound.

| Parameter | Description | Example Application |

|---|---|---|

| Functional | Approximation to the exchange-correlation energy. | B3LYP, M06-2X |

| Basis Set | Set of functions used to build molecular orbitals. | 6-31+G(d), def2-TZVP |

| Solvation Model | Accounts for the effect of the solvent. | SMD (Solvation Model based on Density) |

| Calculated Properties | Energies, geometries, frequencies, bond orders. | Activation energies, reaction enthalpies, transition state geometries. |

Kinetic Studies of Reactions Involving Silylated Aldehydes

Kinetic studies are essential for understanding the rate and mechanism of chemical reactions. For reactions involving silylated aldehydes, kinetic analysis provides information on the reaction order with respect to each reactant and catalyst, as well as the activation parameters of the reaction. researchgate.netchemrxiv.orgthieme-connect.com

A notable example is the cyanosilylation of aldehydes, where trimethylsilyl cyanide (TMSCN) adds to the carbonyl group. Kinetic investigations of this reaction catalyzed by various species have been reported. researchgate.netchemrxiv.orgthieme-connect.com For instance, a study on the disulfonimide-catalyzed cyanosilylation of an aldehyde revealed that the reaction involves two molecules of TMSCN in the rate-determining C-C bond-forming step. thieme-connect.com The temperature dependence of the reaction rates in such studies allows for the determination of the apparent activation energy, enthalpy of activation, and entropy of activation. thieme-connect.com

The method of progress rates, often monitored by in situ FTIR, has proven to be an efficient protocol for deducing the kinetic orders of catalytic systems involving silylated reagents. chemrxiv.orgthieme-connect.com In some cases, the reaction may exhibit a significant incubation period, making the method of initial rates less appropriate. chemrxiv.org Kinetic studies on the reactions of silylated aldehydes often reveal complex dependencies on reactant and catalyst concentrations, which can point to cooperative catalytic mechanisms. chemrxiv.org For example, in the cyanosilylation of benzaldehyde catalyzed by a dinuclear (salen)titanium complex, the reaction was found to be first order with respect to the catalyst and nearly independent of the concentrations of both benzaldehyde and TMSCN. chemrxiv.org

| Kinetic Parameter | Significance | Method of Determination |

|---|---|---|

| Reaction Order | Indicates the dependence of the reaction rate on the concentration of each reactant. | Method of initial rates, method of progress rates. |

| Rate Constant (k) | Quantifies the rate of the reaction. | Analysis of concentration vs. time data. |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | Arrhenius plot (ln(k) vs. 1/T). |

| Enthalpy of Activation (ΔH‡) | The change in enthalpy in going from reactants to the transition state. | Eyring plot (ln(k/T) vs. 1/T). |

| Entropy of Activation (ΔS‡) | The change in entropy in going from reactants to the transition state. | Eyring plot (ln(k/T) vs. 1/T). |

Bonding Evolution Theory Analysis of Reaction Mechanisms

Bonding Evolution Theory (BET) is a powerful method for analyzing the electronic rearrangements that occur during a chemical reaction. researchgate.netmdpi.comresearchgate.net It provides a detailed description of the sequence of bond formation and cleavage events by combining the topological analysis of the electron localization function (ELF) with catastrophe theory. researchgate.net

The application of BET to the reaction mechanisms of aldehydes allows for a deeper understanding of how chemical bonds are transformed. The reaction pathway is divided into Structural Stability Domains (SSDs), which are regions where the topology of the ELF is constant. The transition from one SSD to another signifies a significant electronic event, such as the formation or breaking of a bond.

For example, a BET analysis of a reaction involving a nucleophilic attack on a carbonyl group would reveal the sequence of events, such as the depopulation of the C=O double bond, the formation of a lone pair on the oxygen atom, and the creation of a new bond between the nucleophile and the carbonyl carbon. researchgate.net In more complex reactions, BET can elucidate the concerted or stepwise nature of bond formations. For instance, in a cycloaddition reaction, BET can distinguish between a synchronous process where multiple bonds are formed simultaneously, and an asynchronous process where bond formations are sequential. mdpi.com

A detailed BET analysis of a reaction involving this compound would provide a precise chronological description of the electronic events, highlighting the influence of the trimethylsilyl group on the electron density rearrangement along the reaction coordinate. This would include the depopulation of valence basins, the formation of new synaptic basins (representing new bonds), and the characterization of pseudoradical centers in transition states. researchgate.net

| Concept | Description | Role in Reaction Mechanism Analysis |

|---|---|---|

| Electron Localization Function (ELF) | A function of the electron density that helps to visualize electron localization in molecules. | Identifies regions of covalent bonds, lone pairs, and atomic cores. |

| Structural Stability Domain (SSD) | A region along the reaction coordinate where the topology of the ELF is qualitatively unchanged. | Divides the reaction into distinct electronic steps. |

| Catastrophe Theory | A mathematical theory that describes abrupt changes in systems. | Characterizes the points of qualitative change in the ELF topology between SSDs. |

| Synaptic and Asynaptic Basins | Regions of electron localization corresponding to bonds (synaptic) or lone pairs/atomic cores (asynaptic). | Tracks the formation and breaking of chemical bonds and the movement of lone pairs. |

Applications in Advanced Organic Synthesis

Building Block in Complex Molecular Architectures

The compound's utility as a foundational component is evident in its application in the synthesis of various high-value chemical entities.

4-(Trimethylsilyl)benzaldehyde acts as a precursor for the synthesis of various fine chemicals and intermediates. biosynth.com The aldehyde group can undergo a range of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation reactions to form imines or other derivatives. researchgate.net These transformations yield functionalized aromatic compounds that are valuable intermediates in the pharmaceutical and agrochemical industries. For instance, the carbonyl group can be utilized in catalytic processes for the synthesis of carbazones. biosynth.com

| Product Class | Synthetic Transformation |

| Amines | Reductive Amination |

| Carbazones | Catalytic Condensation |

| Benzoic Acids | Oxidation |

| Benzyl Alcohols | Reduction |

This table showcases potential transformations of this compound into various classes of fine chemicals.

While direct synthesis of porphyrins using this compound is not extensively documented, the closely related analogue, 4-[(trimethylsilyl)ethynyl]benzaldehyde (B1303621), is a well-established precursor for functionalized porphyrins. sigmaaldrich.comliverpool.ac.uk Porphyrins are macrocyclic compounds with significant applications in areas such as catalysis, photodynamic therapy, and molecular electronics. The general synthesis involves the acid-catalyzed condensation of a benzaldehyde (B42025) derivative with pyrrole. acs.org

In this context, the trimethylsilyl (B98337) group, particularly when attached via an ethynyl (B1212043) linker, provides a handle for further functionalization or for tuning the electronic properties of the resulting porphyrin. The synthesis of 5,10,15-triphenyl-20-{4-[2-(trimethylsilyl)ethynyl]phenyl}porphyrin is a notable example, demonstrating how this building block can be incorporated into complex macrocyclic structures. sigmaaldrich.com

| Porphyrin Type | Precursor Used | Synthetic Method |

| meso-substituted | 4-[(trimethylsilyl)ethynyl]benzaldehyde | Acid-catalyzed condensation with pyrrole |

This table illustrates the use of a trimethylsilyl-functionalized benzaldehyde in the synthesis of meso-substituted porphyrins.

Imidazolidines are five-membered heterocyclic compounds with a range of biological activities. ajchem-a.com The synthesis of imidazolidine (B613845) derivatives often involves the condensation of an aldehyde with a 1,2-diamine. neliti.comresearchgate.net Similar to its application in porphyrin synthesis, the ethynyl analogue, 4-[(trimethylsilyl)ethynyl]benzaldehyde, is specifically cited in the preparation of 4,4,5,5-tetramethyl-2-{4-[(trimethylsilyl)ethynyl]phenyl}imidazolidine-1,3-diol. sigmaaldrich.com This reaction highlights the role of the aldehyde group in forming the core heterocyclic structure, while the trimethylsilyl moiety remains as a peripheral functional group available for subsequent chemical modifications.

The direct application of this compound as a precursor for polyketide motifs is not well-documented in the available literature. Polyketides are a large class of secondary metabolites produced by various organisms and are synthesized by polyketide synthases (PKSs) through the successive condensation of small carboxylic acid units. nih.govwikipedia.org The biosynthesis typically involves starter and extender units like acetyl-CoA and malonyl-CoA. nih.govresearchgate.net While organic synthesis can replicate polyketide structures, the role of aromatic aldehydes like this compound as direct precursors in these synthetic pathways is not a commonly reported strategy.

Material Science Applications

The unique electronic and structural properties imparted by the trimethylsilyl group make this compound a valuable precursor in material science.

The trimethylsilyl group can serve as a protecting group or a reactive handle in the synthesis of novel polymers. nih.gov For instance, trimethylsilyl-protected monomers can be polymerized using techniques like ring-opening metathesis polymerization (ROMP) or atom transfer radical polymerization (ATRP). Subsequent removal of the silyl (B83357) group can unmask a reactive functionality, allowing for post-polymerization modification. nih.gov While specific examples using this compound as a monomer are not prevalent, the principle demonstrates its potential in creating functional polymers. The aldehyde functionality also allows for its incorporation into dye structures through condensation reactions, with the silicon atom potentially influencing the photophysical properties of the resulting dye.

Pharmaceutical and Agrochemical Applications

Utility in Drug Design and Development

This compound and its derivatives serve as important intermediates and building blocks in the synthesis of complex molecules for pharmaceutical applications. The presence of both an aldehyde and a trimethylsilyl group on an aromatic ring provides a versatile scaffold for constructing novel compounds with potential biological activities. smolecule.com The aldehyde functionality is a common precursor for the synthesis of various heterocyclic systems, which are core structures in many therapeutic agents. For instance, aldehydes are key reactants in the construction of quinazoline (B50416) and imidazolidine scaffolds, which are known to exhibit a wide range of pharmacological activities. smolecule.commdpi.com

Researchers can leverage the trimethylsilyl group as a sterically influential moiety or as a reactive site for further transformations, such as ipso-substitution, to introduce other functional groups. A closely related compound, 4-[(Trimethylsilyl)ethynyl]benzaldehyde, is explicitly mentioned as a starting material for synthesizing molecules with potential pharmaceutical applications, including imidazolidine derivatives with potential antimicrobial properties. smolecule.comsigmaaldrich.com This highlights the value of the substituted benzaldehyde framework in medicinal chemistry for generating libraries of compounds for drug discovery screening.

Intermediates in Agrochemical Production

Organosilicon compounds are widely used in agriculture, primarily as adjuvants in pesticide and herbicide formulations. sinosil.comsemanticscholar.org These compounds, often polyether-modified trisiloxanes, act as surfactants that enhance the efficacy of the active ingredients. jshongze.comnih.gov They achieve this by lowering the surface tension of spray solutions, which leads to superior spreading and wetting of leaf surfaces (often referred to as "super-spreading"). sinosil.comsemanticscholar.org This improved coverage ensures that the pesticide is more evenly distributed and can more effectively penetrate the plant's cuticle or the insect's exoskeleton. sinosil.comjshongze.com

While this compound is not typically the final active ingredient in a pesticide, its structure makes it a valuable intermediate for the synthesis of more complex organosilicon-based agrochemicals. The benzaldehyde group can be chemically modified to build out the structure of a novel pesticide or fungicide, while the trimethylsilyl group imparts the desirable surface-active properties characteristic of organosilicones. The use of organosilicon adjuvants can significantly increase the effectiveness of pesticides, allowing for lower application rates, which in turn reduces costs and minimizes environmental pollution. sinosil.comjshongze.com

| Property/Role | Description | Reference |

|---|---|---|

| Super Spreading | Dramatically reduces the surface tension of aqueous solutions, leading to exceptional wetting of hydrophobic surfaces like leaves. | sinosil.comsemanticscholar.org |

| Enhanced Uptake | Facilitates the infiltration of agrochemicals into the plant through stomata, increasing the rate and amount of absorption. | sinosil.comsemanticscholar.org |

| Rainfastness | Accelerates the absorption of active ingredients, making them less susceptible to being washed off by rain. | sinosil.comsemanticscholar.org |

| Synergist | Can act as an insecticide additive, penetrating the insect trachea and enhancing the efficacy of the primary insecticide. | jshongze.com |

Enzyme Inhibition Studies (e.g., CYP1A2)

The cytochrome P450 (CYP) family of enzymes, particularly CYP1A2, plays a critical role in the metabolism of a vast number of drugs and xenobiotics. scbt.comnih.gov Inhibition of CYP1A2 can lead to significant drug-drug interactions, altering the pharmacokinetics and clearance of co-administered therapeutic agents. scbt.comnih.gov Consequently, screening compounds for their potential to inhibit CYP1A2 is a crucial step in drug development. researchgate.net

Studies involving compounds structurally related to this compound, such as 4-trimethylsilyl ethynyl benzaldehyde, have indicated their potential to inhibit enzymes involved in drug metabolism, including CYP1A2. smolecule.com CYP1A2 inhibitors work by binding to the enzyme, thereby reducing its metabolic activity. patsnap.com This inhibition can be competitive, where the inhibitor competes with the substrate for the active site, or non-competitive, where it binds to an allosteric site. patsnap.com Some compounds can act as mechanism-based inhibitors, which irreversibly inactivate the enzyme. nih.govpatsnap.com The active site of CYP1A2 is known to be relatively narrow and planar, often accommodating substrates with planar ring systems. nih.govpatsnap.com The aromatic structure of this compound makes it a candidate for investigation as a potential ligand for the CYP1A2 active site. Understanding how such molecules interact with and potentially inhibit this key enzyme is vital for predicting and avoiding adverse drug interactions. researchgate.net

| Inhibitor | Inhibition Type | Reference |

|---|---|---|

| Fluvoxamine | Potent Inhibitor | nih.gov |

| Furafylline | Mechanism-Based Inhibitor | nih.govfigshare.com |

| Rofecoxib | Metabolism-Dependent Inhibitor | nih.gov |

| Thiabendazole | Competitive Inhibitor | scbt.com |

| α-Naphthoflavone | Potent Inhibitor | scbt.com |

Derivatization Strategies for Analytical and Synthetic Purposes

Derivatization is a chemical modification technique used to convert a compound into a product of similar structure, called a derivative, which is more suitable for a specific analytical or synthetic purpose. sigmaaldrich.com This process is often employed in gas chromatography to increase the volatility and thermal stability of analytes. sigmaaldrich.comnih.gov

Formation of Silyl Enol Ethers for Further Transformations

Silyl enol ethers are important intermediates in organic synthesis, serving as versatile enolate equivalents. wikipedia.orgresearchgate.net They are typically prepared from enolizable carbonyl compounds (aldehydes and ketones) by reaction with a silyl electrophile, such as trimethylsilyl chloride (TMSCl) or trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), in the presence of a base. wikipedia.orgscripps.edu

The aldehyde group in this compound can be transformed into other carbonyl-containing structures that are precursors to silyl enol ethers. For example, reaction with an organometallic reagent followed by oxidation can yield a ketone. This resulting ketone can then be converted into a silyl enol ether. The formation of silyl enol ethers can be controlled to yield either the kinetic or thermodynamic product depending on the reaction conditions. wikipedia.org

Kinetic Silyl Enol Ether: Formed by using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C). The proton is removed from the less substituted α-carbon. wikipedia.org

Thermodynamic Silyl Enol Ether: Formed using a weaker base, such as triethylamine (B128534) (Et₃N), which allows for equilibration to the more stable, more substituted enolate. wikipedia.orgscripps.edu

Once formed, these silyl enol ethers are nucleophilic at the α-carbon and can undergo a wide range of C-C bond-forming reactions, including:

Mukaiyama Aldol (B89426) Addition: Reaction with aldehydes or ketones in the presence of a Lewis acid.

Alkylation: Reaction with alkyl halides.

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.

This strategy of converting a carbonyl group into a silyl enol ether is a powerful tool for derivatization, enabling complex molecular transformations under relatively mild conditions. researchgate.netnih.govacs.org

Preparation of Silylated Cyanohydrins